

# Isogranulatimide discovery and isolation from marine ascidians

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## Compound of Interest

Compound Name: *Isogranulatimide*

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## Isogranulatimide: A Marine-Derived G2 Checkpoint Inhibitor

A Technical Guide to the Discovery, Isolation, and Characterization of a Promising Anticancer Lead from Marine Ascidians

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Isogranulatimide**, a novel aromatic alkaloid, has emerged as a significant lead compound in cancer research due to its specific inhibition of the G2 cell cycle checkpoint. First isolated from the marine ascidian *Didemnum granulum*, this natural product has demonstrated potent and selective activity against key regulators of cell cycle progression, offering a promising avenue for the development of new anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of **isogranulatimide**, including detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action and isolation workflow.

### Discovery and Biological Activity

**Isogranulatimide** was discovered through a rational screening program aimed at identifying inhibitors of the G2 cell cycle checkpoint, a critical pathway that is often exploited by cancer cells to survive DNA damage. Crude methanol extracts of the Brazilian ascidian *Didemnum*

granulatum exhibited significant activity in a high-throughput assay designed to detect G2 checkpoint abrogation.[1] Subsequent bioassay-guided fractionation of the active extracts led to the isolation of **isogranulatimide** and its isomer, granulatimide.[1]

The primary molecular target of **isogranulatimide** has been identified as Checkpoint kinase 1 (Chk1), a key serine/threonine kinase that plays a central role in the G2 DNA damage checkpoint.[1][2][3] **Isogranulatimide** binds to the ATP-binding pocket of Chk1, preventing its activation and thereby allowing cells with damaged DNA to prematurely enter mitosis, leading to apoptotic cell death.[2][3] This mechanism of action is particularly relevant for cancer cells with mutated p53, which are heavily reliant on the G2 checkpoint for survival after DNA damage induced by chemotherapy or radiation.[1][2]

## Quantitative Data

**Table 1: Bioactivity of Isogranulatimide**

Target/Assay	IC50 Value	Cell Line(s)	Reference
Chk1 Inhibition	0.1 $\mu$ M	in vitro kinase assay	[2][3]
Glycogen Synthase Kinase-3 $\beta$ (GSK-3 $\beta$ ) Inhibition	0.5 $\mu$ M	in vitro kinase assay	[2]
G2 Checkpoint Inhibition	Effective at concentrations > 1 $\mu$ M	p53-mutated MCF-7 breast cancer cells	[1]

**Table 2: Spectroscopic Data for Isogranulatimide**

Spectroscopic Technique	Key Data Points
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 500 MHz)	δ 11.75 (1H, s), 11.15 (1H, s), 8.88 (1H, d, J = 7.9 Hz), 8.42 (1H, s), 8.21 (1H, d, J = 8.5 Hz), 7.65 (1H, t, J = 7.7 Hz), 7.58 (1H, s), 7.49 (1H, t, J = 7.7 Hz)
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 125 MHz)	δ 172.4, 170.9, 140.9, 137.9, 134.8, 130.2, 128.4, 126.3, 124.9, 123.8, 121.7, 120.9, 119.8, 113.4, 112.9, 112.3
High-Resolution Mass Spectrometry (HRMS)	m/z [M+H] <sup>+</sup> calculated for C <sub>18</sub> H <sub>10</sub> N <sub>4</sub> O <sub>2</sub> : 315.0882; found: 315.0885
Infrared (IR) Spectroscopy	ν <sub>max</sub> 3410, 3280, 1705, 1640, 1580 cm <sup>-1</sup>

## Experimental Protocols

### Isolation of Isogranulatimide from *Didemnum granulatum*

The isolation of **isogranulatimide** is achieved through a multi-step bioassay-guided fractionation process.

#### 1. Extraction:

- Freeze-dried specimens of *Didemnum granulatum* are exhaustively extracted with methanol (MeOH) at room temperature.
- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

#### 2. Initial Fractionation (Size-Exclusion Chromatography):

- The crude methanol extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column.
- Elution is performed with 100% methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC) and for their ability to inhibit the G2 checkpoint.

### 3. Purification (Reverse-Phase High-Performance Liquid Chromatography):

- The active fractions from the Sephadex LH-20 column are pooled and concentrated.
- The resulting material is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- A C18 column is typically used with a gradient elution system of acetonitrile (ACN) in water (H<sub>2</sub>O), often with a small percentage of a modifier like trifluoroacetic acid (TFA). A common gradient is a linear gradient from 30% ACN/H<sub>2</sub>O to 100% ACN.
- The elution is monitored by UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).
- Fractions corresponding to the peak of **isogranulatimide** are collected, and the solvent is removed under vacuum to yield the pure compound.

## G2 Checkpoint Inhibition Assay

This cell-based assay is designed to identify compounds that abrogate the G2 checkpoint.

### 1. Cell Culture and Treatment:

- A suitable cancer cell line with a defective p53 pathway (e.g., p53-mutated MCF-7) is cultured in appropriate media.
- Cells are seeded in multi-well plates and allowed to adhere.
- To induce DNA damage and arrest cells in the G2 phase, cells are treated with a DNA-damaging agent, such as  $\gamma$ -irradiation or a radiomimetic drug (e.g., bleomycin).
- Following the induction of DNA damage, cells are incubated with the test compounds (e.g., fractions from the isolation process or pure **isogranulatimide**) at various concentrations. A known G2 checkpoint inhibitor (e.g., caffeine) can be used as a positive control.

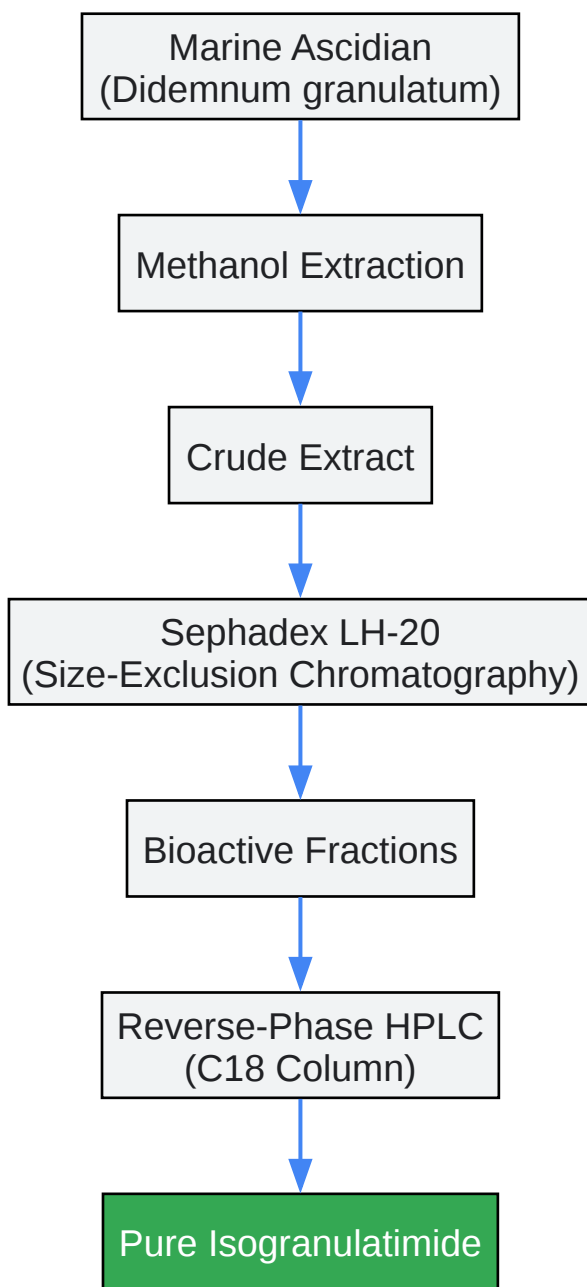
### 2. Mitotic Arrest and Detection:

- To trap cells that have overridden the G2 checkpoint and entered mitosis, a mitotic spindle poison (e.g., nocodazole) is added to the culture medium.
- After a suitable incubation period, cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody that specifically recognizes a mitotic marker (e.g., anti-phospho-histone H3).

### 3. Analysis:

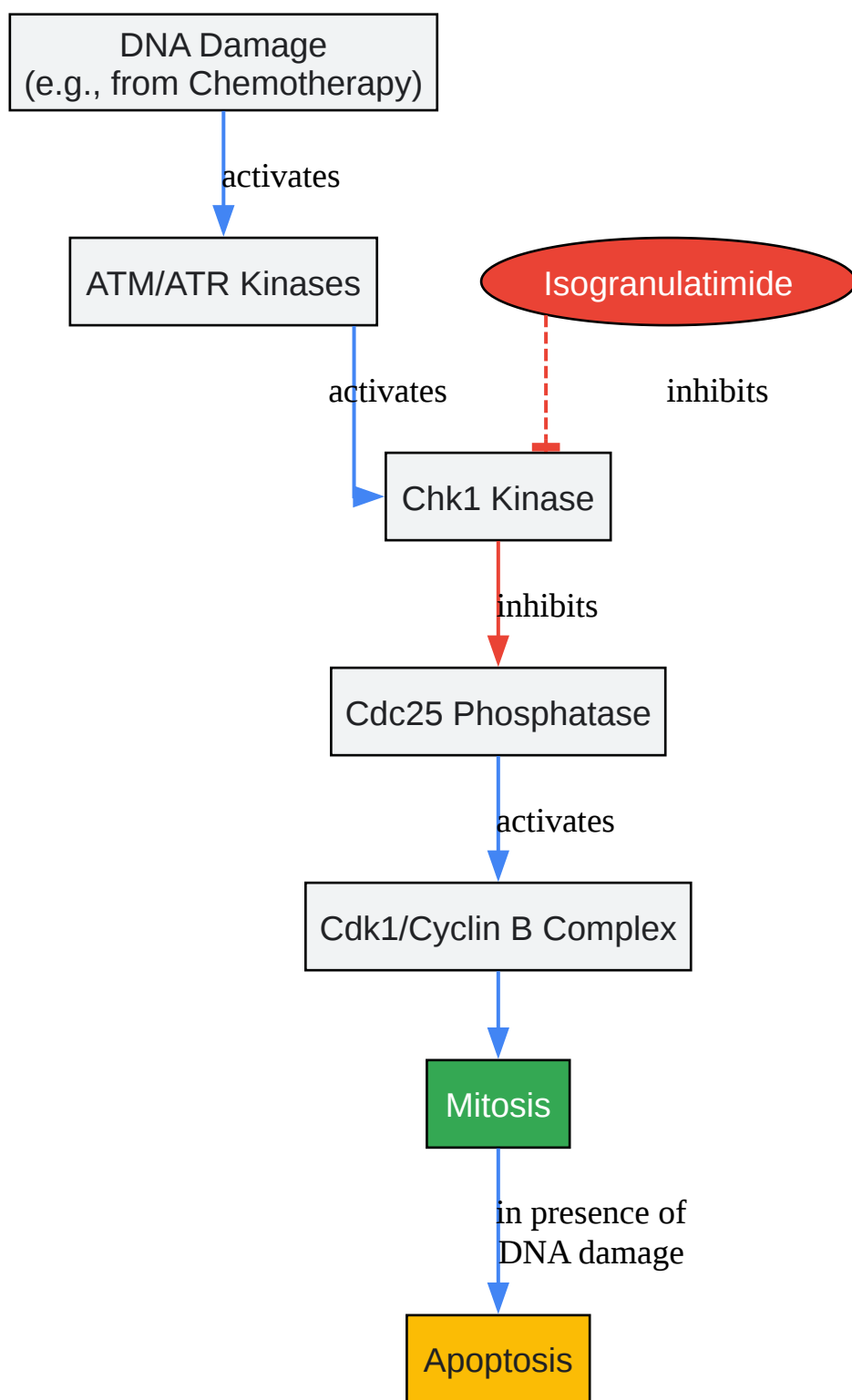
- The percentage of mitotic cells is determined by fluorescence microscopy or high-content imaging.
- A significant increase in the percentage of mitotic cells in the presence of a test compound compared to the vehicle control indicates G2 checkpoint inhibition.

## Visualizations



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Caption: Workflow for the isolation of **isogranulatimide**.



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Caption: **Isogranulatimide**'s inhibition of the G2 checkpoint pathway.

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